2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol
Overview
Description
2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol is a chemical compound with the molecular formula C12H17Cl2NO. This compound is characterized by the presence of a dichlorobenzyl group, an isopropyl group, and an aminoethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2,3-dichlorobenzyl chloride with isopropylamine, followed by the addition of ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or alcohols.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzyl chloride: A precursor in the synthesis of 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used as an oxidizing agent in similar reactions.
Isopropylamine: A common reagent in the synthesis of various amino compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group provides reactivity towards nucleophiles, while the isopropyl-amino-ethanol moiety offers potential for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl-propan-2-ylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-9(2)15(6-7-16)8-10-4-3-5-11(13)12(10)14/h3-5,9,16H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULCGMTSYRAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178138 | |
Record name | Ethanol, 2-[[(2,3-dichlorophenyl)methyl](1-methylethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353959-41-7 | |
Record name | Ethanol, 2-[[(2,3-dichlorophenyl)methyl](1-methylethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[[(2,3-dichlorophenyl)methyl](1-methylethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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